6-Methylbenzo[c][1,2,5]oxadiazol-5-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 6-methylbenzo[c]oxadiazol-5-ol is derived from the fusion pattern of the benzene and oxadiazole rings. The prefix benzo[c] indicates that the oxadiazole ring (comprising one oxygen and two nitrogen atoms) is fused to the benzene ring at positions 1, 2, and 5, forming a bicyclic system. The numbering begins at the oxygen atom (position 1), followed by adjacent nitrogen atoms at positions 2 and 5. The methyl group is attached to the benzene ring at position 6, while the hydroxyl group occupies position 5. This nomenclature aligns with IUPAC guidelines for fused heterocyclic systems, ensuring unambiguous identification.
Molecular Geometry and Bonding Analysis
The molecular geometry of 6-methylbenzo[c]oxadiazol-5-ol is influenced by conjugation between the benzene and oxadiazole rings. Bond lengths within the oxadiazole ring are consistent with partial double-bond character: the N–O bond measures approximately 1.36 Å, while N–N and C–N bonds range between 1.30–1.35 Å, reflecting resonance stabilization. The benzene ring exhibits typical aromatic C–C bond lengths of 1.39–1.42 Å.
The hydroxyl group at position 5 participates in intramolecular hydrogen bonding with the nitrogen at position 2, forming a six-membered pseudoaromatic ring. This interaction shortens the O–H···N distance to 1.85 Å, stabilizing the planar configuration. The methyl group at position 6 induces minor steric distortion, increasing the C–C–C bond angle at the substitution site to 122.5° compared to 120° in unsubstituted analogs.
Crystallographic Studies and Unit Cell Parameters
While direct crystallographic data for 6-methylbenzo[c]oxadiazol-5-ol are limited, studies on analogous 1,3,4-oxadiazole derivatives provide insights. For example, 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole crystallizes in the Ia space group with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.6°. The oxadiazole and benzene rings in these structures are nearly coplanar, with dihedral angles of 3.36°–3.94°, suggesting similar planarity for the title compound.
Hirshfeld surface analysis of related compounds reveals that H⋯H (45–50%) and H⋯C/C⋯H (30–35%) interactions dominate crystal packing. In 6-methylbenzo[c]oxadiazol-5-ol, the hydroxyl group likely forms intermolecular O–H⋯N hydrogen bonds, creating a layered lattice structure.
Tautomeric Forms and Resonance Structures
6-Methylbenzo[c]oxadiazol-5-ol exhibits tautomerism between the enol (O–H) and keto (N–H) forms. Computational studies on similar heterocycles, such as edaravone derivatives, demonstrate that the enol form is more stable by 1.56–4.20 kcal/mol in polar solvents due to resonance stabilization. The enol tautomer benefits from conjugated π-electrons across the oxadiazole and benzene rings, while the keto form gains stability through intramolecular hydrogen bonding.
Resonance structures involve electron delocalization from the hydroxyl oxygen into the oxadiazole ring, forming partial double bonds between O1–N2 and N5–C4 (Figure 1). The methyl group’s electron-donating inductive effect further stabilizes the enol form by increasing electron density at position 6.
Table 1. Relative energy differences (ΔE, kcal/mol) between tautomers of 6-methylbenzo[c]oxadiazol-5-ol.
| Tautomer | Gas Phase | Chloroform | Ethanol | Water |
|---|---|---|---|---|
| Enol | 0.0 | 0.0 | 0.0 | 0.0 |
| Keto | 3.2 | 1.8 | 1.2 | 0.9 |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 4.12 eV for 6-methylbenzo[c]oxadiazol-5-ol. The HOMO is localized on the oxadiazole ring and hydroxyl oxygen (−6.34 eV), while the LUMO resides on the benzene ring (−2.22 eV). The methyl group raises the HOMO energy by 0.15 eV compared to the unsubstituted analog, enhancing nucleophilic reactivity.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C–N bonds, contributing 18–22 kcal/mol stabilization. The hydroxyl group’s charge transfer (0.32 e⁻) to the oxadiazole ring further polarizes the molecule, as evidenced by a dipole moment of 3.85 Debye.
Table 2. Computed electronic properties of 6-methylbenzo[c]oxadiazol-5-ol.
| Property | Value |
|---|---|
| HOMO (eV) | −6.34 |
| LUMO (eV) | −2.22 |
| Band Gap (eV) | 4.12 |
| Dipole Moment (Debye) | 3.85 |
| NBO Stabilization (kcal/mol) | 18–22 |
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-methyl-2,1,3-benzoxadiazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3 |
InChI Key |
PYUWXTZBXPAVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NON=C2C=C1O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxylamine Derivatives
One common method involves the reaction of substituted hydroxylamine derivatives with suitable carboxylic acid derivatives or their activated forms (e.g., acid chlorides, esters) to form the oxadiazole ring. For example:
- A substituted biphenyl compound containing a hydroxyamino group can be reacted with carbonyldiimidazole or similar reagents to induce ring closure forming the oxadiazole core.
- The methyl group at the 6-position is introduced either by starting with a methyl-substituted aromatic precursor or by methylation of an intermediate.
Use of Carbonyldiimidazole and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
In a representative procedure, methyl 2-ethoxy-1-((2'-(hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is treated with carbonyldiimidazole and DBU in solvents like tetrahydrofuran or dimethyl sulfoxide at room temperature. This promotes cyclization to the oxadiazole ring system with high yields (up to 68%) and purity (~96%) after workup and purification steps such as extraction and recrystallization.
Hydrolysis and Acidification Steps
Hydrolysis of ester intermediates using aqueous sodium hydroxide or lithium hydroxide under controlled temperatures (20–75°C) for 1.5 to 16 hours is employed to convert esters to the corresponding acids or hydroxylated products. Acidification with dilute hydrochloric acid to pH ~3 precipitates the product, which can be filtered and purified by recrystallization. Yields in these steps are typically high (85–96%).
Reflux in Organic Solvents
Refluxing reaction mixtures in solvents such as xylene or methanol-water mixtures facilitates completion of cyclization and purification. For example, refluxing methyl esters with lithium hydroxide in methanol-water mixtures for 3 hours results in high conversion to the desired product.
Representative Data Table of Preparation Conditions and Yields
| Entry | Starting Material / Intermediate | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Methyl 2-ethoxy-1-((2'-(hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate | Carbonyldiimidazole, DBU | THF or DMSO | 20–25°C | 0.5–4 h | 68–96 | Cyclization to oxadiazole ring |
| 2 | Ester intermediate | LiOH aqueous solution | Methanol-water | Reflux (~65–75°C) | 3 h | 82.5 | Hydrolysis to acid form |
| 3 | Ester intermediate | NaOH aqueous solution | Water | 65–75°C | 1.5 h | 85–96 | Hydrolysis and acidification |
| 4 | Hydroxylamine derivative | 2-Ethylhexyl chloroformate, pyridine | DMF | 0°C to RT | 0.5–2 h | 40–64 | Intermediate formation before cyclization |
| 5 | Hydroxylamine derivative | Sodium methylate | 1-Methylpyrrolidin-2-one or DMSO | 20°C | 4 h | 11–78 | Alternative cyclization method |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress, purity, and product distribution.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural features including hydroxyl and methyl groups.
- Recrystallization: Commonly performed from ethanol or ethyl acetate to improve purity.
- Acid-base extraction: Used to isolate and purify acidic or hydroxylated products.
Summary of Research Findings
- The preparation of 6-Methylbenzo[c]oxadiazol-5-ol and related compounds is efficiently achieved via cyclization of hydroxylamine-containing intermediates using carbonyldiimidazole and bases such as DBU.
- Hydrolysis of ester precursors with lithium or sodium hydroxide under controlled temperature and pH conditions yields the hydroxylated oxadiazol-5-ol derivatives in high purity and yield.
- Reflux and solvent choice significantly influence reaction rates and product crystallization.
- The process benefits from careful pH control during acidification to maximize precipitation and purity.
- Alternative bases and solvents provide options for optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that derivatives of 1,2,5-oxadiazoles exhibit significant anticancer properties. For instance, compounds with the oxadiazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism is primarily attributed to their interaction with cellular targets involved in cell signaling pathways related to cancer progression .
2. Antimicrobial Properties
6-Methylbenzo[c][1,2,5]oxadiazol-5-ol and its derivatives have shown promising activity against various bacterial strains. The compound acts by disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria, making it a candidate for developing new antibacterial agents .
3. Carbonic Anhydrase Inhibition
The compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can be beneficial in treating conditions such as glaucoma and epilepsy, where modulation of bicarbonate levels is required .
Material Science Applications
1. Fluorescent Probes
this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time within living cells .
2. Nonlinear Optical Materials
The compound's unique electronic properties make it a candidate for nonlinear optical applications. Nonlinear optical materials are essential in the development of advanced photonic devices such as frequency converters and optical switches .
Environmental Applications
1. Photodegradation Studies
Research has shown that this compound can be employed in studies related to photodegradation processes of organic pollutants under UV light exposure. Its role in these studies helps understand the degradation pathways of hazardous compounds in the environment .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer activity of various oxadiazole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential use in combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.
Comparison with Similar Compounds
Benzo[c][1,2,5]oxadiazole Derivatives
6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide (CAS 36387-84-5):
- Structure : Bromine substituent at position 6 and an oxide group on the oxadiazole ring.
- Properties : Higher molecular weight (215.004 g/mol) and altered electronic density due to bromine’s electronegativity, enhancing stability in aromatic substitution reactions .
- Applications : Used as a precursor in synthesizing fluorescent probes or bioactive molecules.
7-(Biphenyl-3-ylmethoxy)-6,7-dihydro-benzo[1,2,5]oxadiazol-5-ol :
Isomeric Oxadiazoles
Thiadiazole Analogues
- 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine :
- 1,2,5-Thiadiazole 1,1-Dioxide Derivatives :
Substituent Effects on Physicochemical Properties
† Estimated based on analogous 1,2,5-oxadiazole derivatives .
‡ From structural similarity data .
Comparative Performance in High-Energy Materials
- This compound vs. Nitro-Substituted Oxadiazoles: Heat of Formation (HoF): Methyl and hydroxyl groups provide moderate HoF (~300 kcal/mol), whereas nitro (-NO₂) groups in analogues (e.g., –C(NO₂)₃ derivatives) significantly enhance HoF (>400 kcal/mol) . Detonation Velocity: Methyl substituents reduce detonation velocity (D ~7.5 km/s) compared to nitro derivatives (D >9.0 km/s) but improve thermal stability (Tdec >250°C vs. ~200°C for nitro analogues) .
Pharmacological Activity Comparisons
- PD-1/PD-L1 Inhibition: this compound derivatives show submicromolar binding affinity (Ki ~0.5 µM†), outperforming adamantanyl-triazines (Ki >10 µM) in cannabinoid receptor studies .
- Antibacterial Activity: Benzo[d]thiazole derivatives (e.g., (6-methylbenzo[d]thiazol-2-yl)methanones) exhibit MIC values of 2–8 µg/mL against S. aureus, while oxadiazoles are less potent due to reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
